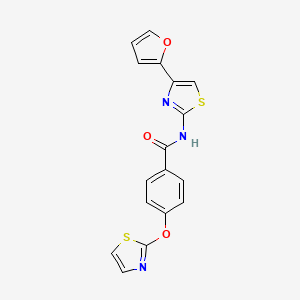
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is an organic compound that features a complex structure with multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-thiazole intermediate: This step involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the furan-thiazole intermediate.
Coupling with 4-(thiazol-2-yloxy)benzoic acid: The intermediate is then coupled with 4-(thiazol-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the furan and thiazole rings.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzylamine: Similar structure but with a benzylamine group instead of a benzamide group.
Uniqueness: N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is unique due to its combination of furan, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-15(20-16-19-13(10-25-16)14-2-1-8-22-14)11-3-5-12(6-4-11)23-17-18-7-9-24-17/h1-10H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTMZIBLLXJQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2906675.png)
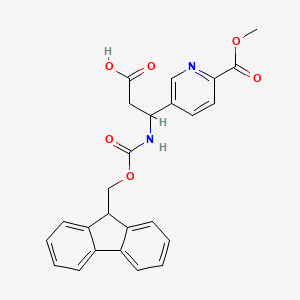

![[3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2906680.png)
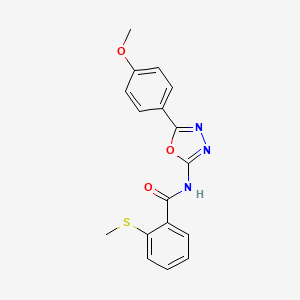
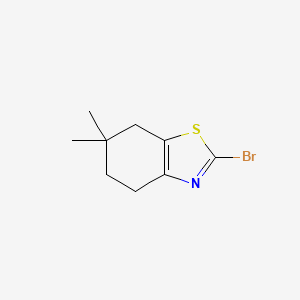
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-fluoro-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B2906685.png)
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2906686.png)
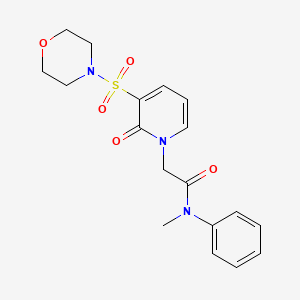
![N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide](/img/structure/B2906689.png)
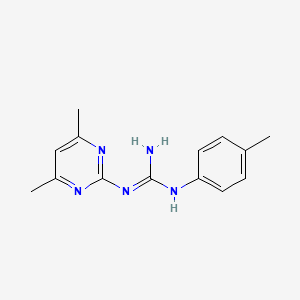
![N-(1-cyanocyclopentyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2906693.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2906697.png)
